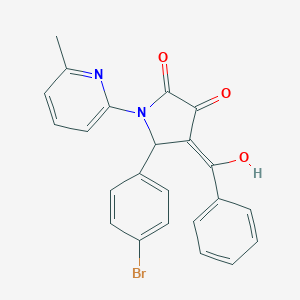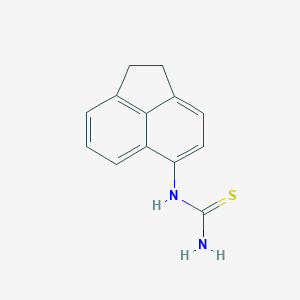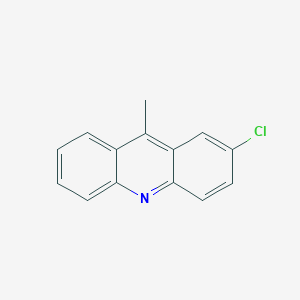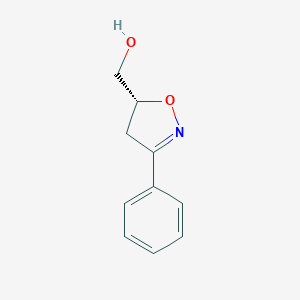
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBH7, is a synthetic compound that belongs to the class of pyrrole derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation and pain. 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, such as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects, depending on the specific biological system being studied. In vitro studies have shown that 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the activity of specific enzymes and proteins, leading to changes in their activity and function. In vivo studies have shown that 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation and pain, as well as inhibit the growth and progression of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its potential anticancer activity. 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, there are also limitations to using 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments. For example, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one may have off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on elucidating the exact mechanism of action of 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which could help to identify new targets for drug development. Another area of research could focus on optimizing the synthesis method for 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, to improve yields and reduce costs. Finally, future research could focus on testing the efficacy of 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in animal models of disease, to further evaluate its potential as a therapeutic agent.
Synthesemethoden
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium hydroxide. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. This synthesis method has been optimized to produce high yields of pure 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In pharmacology, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a potential anticancer agent. In biochemistry, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to interact with specific proteins and enzymes, leading to changes in their activity and function.
Eigenschaften
Molekularformel |
C23H17BrN2O3 |
|---|---|
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
(4Z)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-6-5-9-18(25-14)26-20(15-10-12-17(24)13-11-15)19(22(28)23(26)29)21(27)16-7-3-2-4-8-16/h2-13,20,27H,1H3/b21-19- |
InChI-Schlüssel |
HRYAJZFQRDUMBA-VZCXRCSSSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)



![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)


![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)